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GSK-J2 (sodium salt)

Cat. No.: B10766628
M. Wt: 413.4 g/mol
InChI Key: OPIFJLWRUKMKMD-UHFFFAOYSA-N
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Description

Elucidating H3K27 Demethylase-Mediated Biological Processes

The dynamic regulation of H3K27 methylation is fundamental to the control of gene expression programs that drive cell fate and function. GSK-J2 plays a crucial role as a control in studies designed to dissect these complex processes.

The differentiation of stem and progenitor cells into specialized cell types is a tightly regulated process involving widespread changes in gene expression. H3K27 demethylases like JMJD3 are known to be essential for activating lineage-specific genes. For instance, studies using the inhibitor GSK-J4 on differentiating embryoid bodies have revealed significant alterations in genes related to cellular proliferation and cell cycle progression. medchemexpress.com In such research, GSK-J5, the cell-permeable version of GSK-J2, would be the appropriate negative control to ensure that the observed transcriptomic changes are a direct result of inhibiting H3K27 demethylase activity and not due to other, non-specific interactions of the chemical scaffold. medchemexpress.com

Epigenetic reprogramming is a hallmark of the inflammatory response, particularly in immune cells like macrophages. The expression of the H3K27 demethylase JMJD3 is rapidly induced by pro-inflammatory stimuli, such as lipopolysaccharide (LPS). nih.gov Seminal research has demonstrated that inhibiting JMJD3 and UTX with GSK-J1 (or GSK-J4 in cells) can modulate the inflammatory response by reducing the production of key pro-inflammatory cytokines like TNF-α in human primary macrophages. nih.gov A pivotal component of this research was the use of GSK-J2 as a negative control. nih.gov As detailed in the table below, GSK-J2 exhibits dramatically weaker inhibitory action on JMJD3 compared to GSK-J1, confirming that the anti-inflammatory effects are attributable to the specific inhibition of the demethylase. nih.gov

CompoundTargetIC₅₀ (Inhibitory Concentration)Reference
GSK-J1JMJD360 nM nih.gov
GSK-J2JMJD3> 100 µM nih.govnih.gov

The regulation of developmental genes, such as the HOX gene clusters, is critically dependent on the activities of JMJD3 and UTX. nih.gov These enzymes remove the repressive H3K27me3 marks, allowing for the timely activation of genes that guide body patterning and organogenesis. Studies exploring these fundamental developmental processes utilize inhibitors like GSK-J1/J4 to probe the consequences of blocking H3K27 demethylation. The use of GSK-J2/J5 as a control is vital in this context to validate that any observed developmental defects or changes in gene expression are specifically caused by the intended enzymatic inhibition. nih.govnih.gov

Understanding Epigenetic Mechanisms in Disease Models

The dysregulation of epigenetic marks is a known driver of various pathologies. GSK-J2 serves as a crucial control in research aimed at understanding and potentially targeting these mechanisms.

In many cancers, the epigenetic landscape is profoundly altered, and the activity of H3K27 demethylases can be either tumor-suppressive or oncogenic depending on the context. researchgate.net Inhibitors of these enzymes, such as GSK-J1 and GSK-J4, are therefore valuable tools in oncology research to explore the therapeutic potential of targeting this pathway. researchgate.net For example, GSK-J4 has been shown to induce cell death and inhibit the growth of non-small cell lung cancer cell lines. medchemexpress.com In these and other cancer models, GSK-J2 and its prodrug GSK-J5 are essential for confirming that the anti-cancer effects are a direct consequence of interfering with H3K27 methylation dynamics, rather than an off-target cytotoxic effect of the chemical compound. nih.gov

Duchenne Muscular Dystrophy (DMD) is a severe genetic disorder characterized by progressive muscle degeneration. nih.gov While research into therapies for DMD is extensive, the specific role of GSK-J2 is not well-documented. Epigenetic mechanisms are an area of interest in muscle biology and disease. For instance, studies have investigated the role of H3K27 demethylases in muscle regeneration and have used the inhibitor GSK-J4 to probe the effects of their inhibition in myoblast cell lines. escholarship.org

However, direct research linking GSK-J2 to DMD is sparse. A notable study performing a chemical screen of an epigenetic compound library in a zebrafish model of DMD explicitly excluded GSK-J1, GSK-J2, and GSK-J5 from the screening pools. researchgate.net This indicates that while compounds targeting H3K27 demethylases are on the radar for discovery pipelines, GSK-J2 has not been a central compound in published DMD-specific investigations, reflecting its primary role as a negative control in studies where its active counterpart, GSK-J1, is the primary tool.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24N5NaO2 B10766628 GSK-J2 (sodium salt)

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H24N5NaO2

Molecular Weight

413.4 g/mol

IUPAC Name

sodium;hydride;3-[[2-pyridin-3-yl-6-(1,2,4,5-tetrahydro-3-benzazepin-3-yl)pyrimidin-4-yl]amino]propanoic acid

InChI

InChI=1S/C22H23N5O2.Na.H/c28-21(29)7-11-24-19-14-20(26-22(25-19)18-6-3-10-23-15-18)27-12-8-16-4-1-2-5-17(16)9-13-27;;/h1-6,10,14-15H,7-9,11-13H2,(H,28,29)(H,24,25,26);;/q;+1;-1

InChI Key

OPIFJLWRUKMKMD-UHFFFAOYSA-N

Canonical SMILES

[H-].C1CN(CCC2=CC=CC=C21)C3=NC(=NC(=C3)NCCC(=O)O)C4=CN=CC=C4.[Na+]

Origin of Product

United States

Molecular and Functional Characterization of Gsk J2 Sodium Salt

Structural Classification within the GSK-J Series

Regio-Isomeric Relationship to GSK-J1

GSK-J2 is a regio-isomer of GSK-J1. nih.gov The critical structural difference lies in the placement of a nitrogen atom within the pyridine (B92270) ring of the molecule. nih.govresearchgate.net In GSK-J1, the arrangement allows for a bidentate interaction, or chelation, with the catalytic iron (Fe(II)) ion in the active site of target enzymes like JMJD3. researchgate.netnih.gov This interaction is crucial for its inhibitory activity. In contrast, the isomeric configuration of GSK-J2's pyridine ring prevents it from forming this essential bidentate chelation, rendering the molecule largely inactive as an inhibitor. nih.govresearchgate.netnih.gov This makes GSK-J2 an ideal inactive control for elucidating the functional roles of JMJD3 inhibition in biological systems. nih.govresearchgate.net

Related Prodrug Forms: GSK-J5 (hydrochloride) and GSK-J4 (hydrochloride)

The highly polar carboxylate group present in both GSK-J1 and GSK-J2 restricts their ability to permeate cell membranes. researchgate.netsapphirebioscience.com To overcome this limitation for cellular and in vivo studies, cell-permeable ester prodrugs were developed. researchgate.netcaymanchem.com

GSK-J4 is the cell-permeable ethyl ester prodrug of the active inhibitor, GSK-J1. researchgate.netsapphirebioscience.comwestbioscience.com

GSK-J5 is the corresponding cell-permeable ester prodrug for the inactive control, GSK-J2. caymanchem.comthesgc.orgabcam.com

Once inside the cell, these ester prodrugs are rapidly hydrolyzed by cellular esterases, releasing the parent compounds, GSK-J1 and GSK-J2, respectively. researchgate.net This strategy allows for the investigation of the effects of GSK-J1 and its inactive counterpart, GSK-J2, in a cellular environment. researchgate.netthesgc.org

Biochemical Profile of Inhibitory Potency

Apparent Lack of Direct Inhibition of JMJD3 and UTX

GSK-J2 demonstrates a significant lack of inhibitory activity against the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). medchemexpress.commedchemexpress.com Biochemical assays show that its half-maximal inhibitory concentration (IC₅₀) for JMJD3 is greater than 100 μM. nih.govcaymanchem.comtocris.comrndsystems.com Similarly, its activity against UTX is negligible. medchemexpress.comtocris.comrndsystems.com This poor inhibitory profile is a direct result of its structural inability to properly bind within the enzyme's active site. nih.govresearchgate.net Consequently, GSK-J2 is widely used as a negative control compound in experiments studying the effects of its active isomer, GSK-J1. caymanchem.comtocris.comrndsystems.com

Comparative Analysis with Potent KDM Inhibitors

The inactivity of GSK-J2 stands in stark contrast to the potency of its regio-isomer, GSK-J1. GSK-J1 is a potent inhibitor of the KDM6 subfamily of histone demethylases, which includes JMJD3 and UTX. thesgc.orgmedchemexpress.com

The table below provides a comparative view of the inhibitory potency of GSK-J1 and GSK-J2.

CompoundTarget EnzymeIC₅₀Potency
GSK-J1 JMJD3/KDM6B60 nMPotent Inhibitor
GSK-J2 JMJD3/KDM6B> 100 μMInactive Control
GSK-J2 KDM6A> 100 μMInactive Control
GSK-J2 KDM6B49 μMPoor Activity

Data sourced from multiple biochemical assays. nih.govresearchgate.netthesgc.orgmedchemexpress.commedchemexpress.com

GSK-J1 is selective for the H3K27 demethylases JMJD3 and UTX, showing minimal activity against a wide panel of other JMJ family demethylases, protein kinases, and other chromatin-modifying enzymes. nih.govthesgc.org This high potency and selectivity of GSK-J1, when compared directly with the inactivity of its close structural isomer GSK-J2, underscores the precise molecular interactions required for effective KDM inhibition.

Methodological Applications of Gsk J2 Sodium Salt in Preclinical Research

Utility as a Negative Control in In Vitro Assays

The fundamental application of GSK-J2 (sodium salt) in preclinical research lies in its use as a negative control in a variety of in vitro assays. Its structural resemblance to GSK-J1 allows researchers to distinguish between on-target pharmacological effects and potential off-target or non-specific activities.

Specificity Controls in Enzyme Activity Studies

GSK-J2 is instrumental in validating the specificity of GSK-J1's inhibitory action on H3K27 demethylases. As a pyridine (B92270) regio-isomer of GSK-J1, GSK-J2 shows considerably weaker inhibition of JMJD3, with a reported half-maximal inhibitory concentration (IC50) greater than 100 μM, in stark contrast to the nanomolar potency of GSK-J1. nih.govrndsystems.com This significant difference in activity allows researchers to confidently attribute the enzymatic inhibition observed with GSK-J1 to its specific interaction with the target demethylase. By demonstrating a lack of significant inhibition by GSK-J2 at concentrations where GSK-J1 is highly active, investigators can effectively rule out non-specific compound effects on the enzyme's function.

Assessments of Off-Target Activity

In the broader context of drug discovery and chemical biology, understanding a compound's selectivity is paramount. While GSK-J1 has been profiled against a panel of other histone demethylases and protein kinases, showing a high degree of selectivity, the inclusion of GSK-J2 in such screening campaigns provides an additional layer of confidence. thesgc.orgtocris.com Any activity observed with GSK-J1 against an off-target enzyme that is not mirrored by GSK-J2 is more likely to be a specific interaction rather than a result of a shared chemical scaffold interacting non-specifically. For instance, GSK-J1 has been shown to have negligible off-target activity against a panel of 60 unrelated proteins and 100 protein kinases. thesgc.org The use of GSK-J2 as a control in these types of extensive screening panels helps to confirm that the observed selectivity of GSK-J1 is genuine and not an artifact of the assay system.

Role in Cellular and Organismal Epigenetic Studies

To extend the findings from in vitro enzyme assays to more complex biological systems, cell-permeable derivatives of both GSK-J1 and GSK-J2 have been developed. These prodrugs, GSK-J4 and GSK-J5 respectively, have enabled the investigation of the roles of H3K27 demethylation in cellular processes and in preclinical animal models.

ApplicationActive CompoundInactive ControlBiological SystemObserved Effect of Active CompoundReference
Inflammatory ResponseGSK-J4GSK-J5Human Primary MacrophagesInhibition of TNF-α production nih.gov
Inflammatory FunctionGSK-J4GSK-J5Natural Killer (NK) CellsReduction of IFN-γ expression nih.gov

Applications in Preclinical Animal Models via Cell-Permeable Prodrugs

The utility of the GSK-J4/GSK-J5 pair extends to in vivo studies in preclinical animal models. While many studies have utilized GSK-J4 to investigate the therapeutic potential of inhibiting H3K27 demethylases in various disease models, including cancer and inflammatory diseases, the inclusion of GSK-J5 as a negative control is crucial for attributing the observed in vivo efficacy to the intended pharmacological mechanism. researchgate.netnih.govmdpi.comdiagenode.comnih.govfrontiersin.org For instance, in a study on the antischistosomal potential of GSK-J4, the inactive isomer GSK-J5 was used as a control to demonstrate the specificity of the effects on the parasite. nih.govnih.gov Although a comprehensive suite of in vivo studies directly comparing GSK-J4 and GSK-J5 across different animal models is not extensively documented in publicly available literature, the principle of using GSK-J5 as a negative control remains a critical aspect of rigorous preclinical drug development.

Integration within High-Throughput Screening Platforms for Epigenetic Modulators

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries to identify potential therapeutic agents. In the context of epigenetic modulators, HTS assays are employed to identify inhibitors or activators of enzymes such as histone demethylases.

Investigative Paradigms and Research Contexts

Structure-Activity Relationship (SAR) Studies and Rational Drug Design

The development of chemical probes to study the biological functions of epigenetic modifiers has become a critical area of research. In this context, the characterization of both active compounds and their structurally similar but inactive counterparts is essential for validating on-target effects. GSK-J2 (sodium salt) serves as a prime example of such an inactive control for its potent isomer, GSK-J1, an inhibitor of the H3K27me3/me2 demethylases JMJD3 (KDM6B) and UTX (KDM6A). nih.govthesgc.orgmedchemexpress.com The comparative analysis of GSK-J1 and GSK-J2 has been instrumental in understanding the structural requirements for KDM6 inhibition and in the rational design of selective epigenetic probes.

Co-crystal structures of GSK-J1 bound to human JMJD3 have revealed that a bidentate interaction, where the inhibitor chelates the catalytic metal ion (Fe2+) in the active site, is crucial for its inhibitory activity. tocris.comresearchgate.net The specific arrangement of the pyridyl-pyrimidine core of GSK-J1 allows it to effectively bind this metal ion. In contrast, the altered geometry of the pyridine (B92270) ring in GSK-J2 prevents it from forming this critical bidentate interaction. tocris.comresearchgate.netrndsystems.com As a result, GSK-J2 exhibits substantially weaker inhibition of JMJD3. tocris.comrndsystems.com

The inhibitory potency of these compounds underscores the structural determinants of activity. GSK-J1 has a half-maximal inhibitory concentration (IC50) of 60 nM for JMJD3. medchemexpress.com In stark contrast, GSK-J2 shows considerably weaker inhibition, with an IC50 value greater than 100 μM for JMJD3 and 49 μM for KDM6B. nih.govmedchemexpress.com This dramatic difference in potency, stemming from a single positional change of a nitrogen atom, highlights the precise structural and electronic requirements for effective inhibition of the KDM6 family of demethylases.

Table 1: Comparative Inhibitory Activity of GSK-J1 and GSK-J2

CompoundTarget EnzymeIC50
GSK-J1JMJD3/KDM6B60 nM medchemexpress.com
GSK-J2JMJD3/UTX> 100 μM thesgc.orgtocris.comrndsystems.com
GSK-J2KDM6B49 μM medchemexpress.com

This table illustrates the potent inhibitory activity of GSK-J1 against its target demethylases, in contrast to the significantly weaker activity of its inactive isomer, GSK-J2.

The value of GSK-J2 extends beyond its own inactivity; it plays a crucial role in validating the biological effects observed with its active counterpart, GSK-J1, and its cell-permeable prodrug, GSK-J4. thesgc.orgnih.gov Because GSK-J2 possesses analogous physicochemical properties to GSK-J1 but lacks significant H3K27 demethylase activity, it serves as an ideal negative control in cellular assays. nih.govtocris.com By using GSK-J2 and its corresponding cell-permeable ester, GSK-J5, researchers can distinguish between on-target effects resulting from JMJD3/UTX inhibition and potential off-target effects of the chemical scaffold. thesgc.org

The use of GSK-J4 in studies of inflammation, cancer, and developmental processes relies on the comparison with its inactive control to confirm that the observed phenotypes are a direct consequence of KDM6 inhibition. nih.govnih.govnih.govoncotarget.com For example, studies investigating the role of JMJD3 in the pro-inflammatory response of macrophages have used GSK-J4 to inhibit the enzyme and have demonstrated a modulation of cytokine production. nih.gov The absence of such an effect with the inactive control, GSK-J5, under identical conditions, provides strong evidence that the anti-inflammatory activity is mediated through the inhibition of the target demethylase. nih.gov

This paradigm of using a well-matched active/inactive pair is a cornerstone of rigorous chemical probe-based research. The structure-activity relationship established by comparing GSK-J1 and GSK-J2 has provided critical insights for the design of future epigenetic probes. It confirms the importance of the metal-chelating motif for this class of inhibitors and provides a framework for developing new compounds with potentially improved selectivity or other desirable properties. tocris.comresearchgate.net The development and characterization of inactive controls like GSK-J2 are, therefore, indispensable for the confident interpretation of data generated with potent chemical probes and for advancing the field of epigenetic drug discovery. nih.gov

Advanced Research Methodologies Employing Gsk J2 Sodium Salt

Epigenetic Profiling Techniques

In the realm of epigenetic research, GSK-J2 is instrumental in studies aimed at elucidating the functional roles of JMJD3 and UTX. These enzymes are responsible for removing methyl groups from lysine (B10760008) 27 on histone H3 (H3K27), a mark associated with transcriptional repression. The inhibition of these enzymes by GSK-J1 leads to an increase in the global levels of H3K27 trimethylation (H3K27me3). To ensure that this effect is a direct result of enzyme inhibition and not an off-target effect of the chemical scaffold, researchers utilize GSK-J2 as a control.

A primary technique in this context is immunofluorescence or immunostaining. For instance, in studies involving HeLa cells transfected to overexpress JMJD3, treatment with the cell-permeable pro-drug of GSK-J1, GSK-J4, has been shown to prevent the JMJD3-induced loss of nuclear H3K27me3. nih.gov In parallel experiments, treatment with GSK-J5, the corresponding pro-drug of GSK-J2, does not prevent this loss, demonstrating the specificity of the active compound. nih.gov

Table 1: Comparative Effects of GSK-J4 and GSK-J5 on H3K27me3 Levels

Compound Target Effect on Nuclear H3K27me3 Staining in JMJD3-overexpressing cells
GSK-J4 (pro-drug of GSK-J1) JMJD3/UTX Preserved

This comparative approach allows for the unambiguous attribution of changes in the epigenetic landscape to the inhibition of H3K27 demethylases.

Gene Expression Analysis in Chemically Modulated Systems

The modulation of histone methylation states by compounds like GSK-J1 has profound effects on gene expression. GSK-J2 is crucial in these studies to confirm that observed changes in transcript levels are a direct consequence of the altered epigenetic regulation. JMJD3 is known to be rapidly induced by proinflammatory stimuli and is recruited to the transcription start sites of many lipopolysaccharide (LPS)-induced genes in macrophages. nih.gov

In studies of human primary macrophages, treatment with the pro-drug GSK-J4 has been shown to suppress the expression of proinflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), following LPS stimulation. nih.gov Conversely, treatment with the inactive control pro-drug, GSK-J5, does not produce the same suppressive effect, indicating that the modulation of the inflammatory response is dependent on the inhibition of H3K27 demethylase activity. nih.gov

Gene expression levels in such experiments are typically quantified using techniques like quantitative PCR (qPCR) or RNA sequencing (RNA-Seq). The data generated allows for a direct comparison of the transcriptional landscape in cells treated with the active inhibitor versus the inactive control.

Table 2: Research Findings on Gene Expression Modulation

Cell Type Treatment Key Gene(s) Analyzed Observed Effect of GSK-J4 Observed Effect of GSK-J5
Human Primary Macrophages Lipopolysaccharide (LPS) + Compound TNF-α and other cytokines Inhibition of cytokine expression No significant inhibition

Another example of the utility of this control is in the directed differentiation of human pluripotent stem cells. While treatment with GSK-J1 was found to significantly increase the RNA levels of neural markers like SOX1 and PAX6, GSK-J2 had no such beneficial effect, highlighting the specific role of JMJD3 inhibition in promoting neuroectoderm commitment. medkoo.com

Protein-Protein Interaction Studies in the Context of Histone Modification

Understanding the direct molecular interactions between an inhibitor and its target protein is fundamental to validating its mechanism of action. GSK-J2 plays a vital role in these validation studies for GSK-J1. The inhibitory action of GSK-J1 on JMJD3 is due to its bidentate interaction with the catalytic metal ion (Fe2+) in the enzyme's active site, which displaces the necessary cofactor α-ketoglutarate. nih.govresearchgate.net

GSK-J2, being a pyridine (B92270) regio-isomer of GSK-J1, is unable to form this critical bidentate interaction with the catalytic metal. nih.gov This structural difference results in its significantly weaker inhibition of JMJD3, with an IC50 value greater than 100 μM, compared to the potent inhibition by GSK-J1. nih.govcaymanchem.com

Techniques such as thermal shift assays (differential scanning fluorimetry) are employed to demonstrate direct binding of a ligand to a protein. In such assays, the binding of a ligand typically stabilizes the protein, leading to an increase in its melting temperature (Tm). GSK-J1 has been shown to cause a significant thermal shift for JMJD3 and UTX, indicating direct binding. nih.gov In contrast, GSK-J2 would be expected to produce a negligible shift in the melting temperature, confirming its lack of direct and stable interaction with the catalytic site. This provides clear evidence that the binding and subsequent inhibition are specific to the chemical structure of GSK-J1.

Table 3: Comparative Inhibitory and Binding Activity

Compound Target Enzyme IC50 (JMJD3) Binding Mechanism
GSK-J1 JMJD3/UTX ~60 nM Bidentate interaction with catalytic metal ion

Table of Compounds Mentioned

Compound Name
GSK-J1
GSK-J2 (sodium salt)
GSK-J4
GSK-J5
JMJD3 (KDM6B)
UTX (KDM6A)
Lipopolysaccharide (LPS)
Tumor Necrosis Factor-alpha (TNF-α)
SOX1
PAX6
α-ketoglutarate
NOG

Conceptual Frameworks and Future Perspectives

Advancing the Understanding of Epigenetic Regulation through Inactive Controls

Epigenetic regulation is a fundamental biological process where chemical modifications to DNA or its associated histone proteins modulate gene accessibility and expression. nih.govnih.gov One key modification is the methylation of lysine (B10760008) residues on histones, which can either activate or repress gene transcription depending on the specific site. mdpi.com Enzymes known as histone demethylases, such as the Jumonji C (JmjC) domain-containing demethylases, reverse these marks. nih.gov

To understand the specific function of a particular enzyme in this complex system, researchers rely on potent and selective inhibitors. GSK-J1 is one such inhibitor, targeting the H3K27 demethylases JMJD3 (KDM6B) and UTX (KDM6A). nih.govcaymanchem.com However, a persistent challenge in using chemical probes is ensuring that the observed biological effects are due to the inhibition of the intended target and not from off-target interactions. This is where an inactive control becomes essential.

GSK-J2 is a regio-isomer of GSK-J1, meaning it shares analogous physicochemical properties but is structurally arranged in a way that prevents it from effectively binding to and inhibiting the target enzyme. nih.govresearchgate.net While GSK-J1 potently inhibits JMJD3 with an IC₅₀ of approximately 60 nM, GSK-J2 shows virtually no activity (IC₅₀ > 100 μM). nih.govthesgc.org This stark difference in potency, despite the structural similarity, makes GSK-J2 the ideal negative control. researchgate.net By using GSK-J1 and GSK-J2 in parallel experiments, researchers can confidently attribute any observed cellular or physiological changes to the specific inhibition of JMJD3/UTX, thereby advancing a more accurate understanding of their roles in health and disease.

Implications for Epigenetic Target Validation

The validation of a protein as a therapeutic target is a critical step in drug discovery. It requires demonstrating that modulating the protein's activity produces a desired therapeutic effect. The paired use of an active inhibitor and an inactive control, such as GSK-J1 and GSK-J2, is a powerful method for target validation in the field of epigenetics. nih.gov

A landmark study on the role of JMJD3 in the inflammatory response of macrophages perfectly illustrates this principle. nih.gov Researchers used a cell-permeable pro-drug of GSK-J1, known as GSK-J4, to probe the function of JMJD3 in human primary macrophages. They found that GSK-J4 inhibited the production of the pro-inflammatory cytokine TNF-α (Tumor Necrosis Factor-alpha) in a dose-dependent manner following stimulation with lipopolysaccharide (LPS). nih.govmedchemexpress.com

Crucially, when the same experiment was performed with GSK-J5, the cell-permeable pro-drug of the inactive control GSK-J2, it had no effect on TNF-α production. researchgate.net This result strongly validated that the anti-inflammatory effect was a direct consequence of inhibiting the KDM6 subfamily of demethylases (JMJD3 and UTX) and not an unrelated, off-target effect of the chemical scaffold. nih.gov This rigorous approach provides a high degree of confidence that JMJD3 and UTX are legitimate therapeutic targets for modulating inflammatory responses.

Development of Next-Generation Epigenetic Chemical Biology Tools

The development and characterization of the GSK-J1/GSK-J2 pair represent a significant milestone in chemical biology, setting a standard for the creation of future epigenetic research tools. This paradigm of creating a potent, selective probe alongside a well-matched inactive control is now a cornerstone of rigorous chemical biology research. nih.gov

The evolution of these compounds also highlights a key aspect of tool development: optimizing for biological context. GSK-J1 and GSK-J2, due to a highly polar carboxylate group, have restricted cellular permeability, limiting their use in live-cell studies. nih.govresearchgate.net To overcome this, researchers developed esterified pro-drug versions, GSK-J4 (from GSK-J1) and GSK-J5 (from GSK-J2). nih.gov These esters can readily cross the cell membrane, where they are rapidly hydrolyzed by intracellular esterases to release the active (or inactive) parent compound. nih.govresearchgate.net This pro-drug strategy created more versatile and effective tools for studying epigenetic mechanisms in a cellular environment. medchemexpress.com

The success of this family of compounds provides a blueprint for the development of next-generation chemical probes for other epigenetic modifiers. Future efforts will likely focus on:

Expanding the Toolbox: Designing highly selective inhibitors and corresponding inactive controls for a wider range of histone-modifying enzymes.

Improving Drug-like Properties: Enhancing cell permeability, metabolic stability, and selectivity to create more robust tools for both in vitro and in vivo studies.

Innovative Probe Designs: Incorporating features that allow for advanced applications, such as fluorescent tags for imaging or handles for proteomic analysis to identify protein-protein interactions.

By following the rigorous validation strategy exemplified by GSK-J2, the field of chemical biology can continue to produce high-quality tools that will be instrumental in unraveling the complexities of epigenetic regulation and identifying novel therapeutic targets. nih.gov

Data Tables

Comparative Activity of GSK-J Compounds

This table summarizes the properties and biological activity of GSK-J2 and its related compounds.

Compound NameTarget(s)RoleIn Vitro IC₅₀ (JMJD3)
GSK-J1 JMJD3 / UTXActive Inhibitor~60 nM caymanchem.comthesgc.org
GSK-J2 (sodium salt) NoneInactive Control>100 µM nih.govthesgc.org
GSK-J4 JMJD3 / UTXCell-Permeable Pro-drug of GSK-J1~8.6 µM (as pro-drug) medchemexpress.comresearchgate.net
GSK-J5 NoneCell-Permeable Pro-drug of GSK-J2>50 µM (as pro-drug) nih.gov

Q & A

Q. What is the role of GSK-J2 (sodium salt) as a negative control in studies targeting histone demethylases?

GSK-J2 is the sodium salt of the less-active isomer of GSK-J1, a selective inhibitor of H3K27me3/me2 demethylases JMJD3/KDM6B and UTX/KDM6A. It is used to validate assay specificity by distinguishing target enzyme inhibition from non-specific effects. For example, in AlphaScreen assays, GSK-J2 exhibits negligible activity against JMJD3 (IC₅₀ > 100 µM) compared to GSK-J1 (IC₅₀ = 0.6–1.1 µM), making it ideal for control experiments .

Q. How should GSK-J2 be prepared and stored to ensure stability in experimental settings?

GSK-J2 should be reconstituted in DMSO or aqueous buffers (e.g., PBS) at concentrations ≤10 mM. For long-term storage, aliquot and store at 4–8°C to prevent degradation. Avoid freeze-thaw cycles, as repeated temperature changes may compromise compound integrity .

Q. What buffer conditions are optimal for maintaining GSK-J2 solubility in cell-based assays?

GSK-J2 is soluble in water and common buffers (e.g., PBS, DMEM) at physiological pH (7.2–7.4). For cellular uptake studies, pre-warm solutions to 37°C and filter-sterilize (0.22 µm) to avoid precipitation. Final DMSO concentrations in culture media should not exceed 0.1% to minimize solvent toxicity .

Q. How can researchers confirm the absence of off-target effects when using GSK-J2?

GSK-J2 has been screened against 100 protein kinases (at 30 µM) and 60 unrelated proteins, including histone deacetylases, with no significant inhibition observed. Include parallel assays with GSK-J1 and validate results using siRNA knockdown of target demethylases to rule out off-target activity .

Advanced Research Questions

Q. What experimental strategies improve cellular uptake of GSK-J2 in primary immune cells like macrophages?

Pro-drug formulations (e.g., GSK-J5 hydrochloride) enhance membrane permeability. For human primary macrophages, incubate cells with 30 µM GSK-J2 or its pro-drug for 1 hour in serum-free media, followed by a washout period to reduce extracellular compound interference. Monitor intracellular concentrations via LC-MS/MS .

Q. How can contradictory data on GSK-J2’s proinflammatory effects in different cell models be resolved?

Discrepancies may arise from cell-type-specific expression of demethylases or variable compound metabolism. Perform dose-response curves (1–50 µM) alongside RNA-seq to assess transcriptomic changes. Compare results with JMJD3/KDM6B knockout models to isolate compound-specific effects .

Q. What methodologies are recommended for studying synergistic interactions between GSK-J2 and other epigenetic inhibitors?

Use combinatorial dose-matrix assays (e.g., Chou-Talalay method) with inhibitors targeting complementary pathways (e.g., HDACs or DOT1L). Measure synergistic effects via viability assays (MTT) and chromatin immunoprecipitation (ChIP) to validate cooperative epigenetic modulation .

Q. How should researchers optimize in vivo dosing of GSK-J2 for preclinical models?

Pharmacokinetic studies in rodents suggest intravenous administration (5–10 mg/kg) achieves plasma concentrations sufficient for target engagement. Monitor organ-specific bioavailability using radiolabeled GSK-J2 and correlate with histochemical staining for H3K27me2/3 levels .

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